![molecular formula C16H15N3O3S B2685427 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide CAS No. 38501-68-7](/img/structure/B2685427.png)
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide” is a derivative of quinazolin-4 (3H)-one . Quinazolin-4 (3H)-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .
Synthesis Analysis
The compound was synthesized by adding appropriate aromatic/heterocyclic aldehydes in fraction with the well stirred mixture of 2-hydrazinyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide in ethanol and a few drops of glacial acetic acid .Molecular Structure Analysis
The molecular structure of this compound was characterized by FT-IR, 1H-NMR, and mass spectroscopy .Scientific Research Applications
Anti-Inflammatory Activity
Quinazolinone derivatives have been shown to possess anti-inflammatory properties . They inhibit the enzyme cyclooxygenase (COX), which is involved in the inflammatory process . This makes them potential candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Analgesic Activity
In addition to their anti-inflammatory properties, quinazolinone derivatives have also been found to have analgesic (pain-relieving) effects . This could make them useful in the development of new pain management medications.
Antimicrobial Activity
Quinazolinone derivatives have demonstrated antimicrobial activity against various strains of bacteria . This suggests they could be used in the development of new antibiotics.
Antitubercular Activity
Some quinazolinone derivatives have shown potential for the treatment of tuberculosis . They have demonstrated activity against Mycobacterium tuberculosis, the bacterium that causes this disease.
Anti-HIV Activity
Quinazolinone derivatives have also been investigated for their potential anti-HIV activity . They could potentially be used in the development of new treatments for HIV and AIDS.
Anticancer Activity
Quinazolinone derivatives have been studied for their potential anticancer properties . They have shown activity against certain types of cancer cells, suggesting they could be used in the development of new cancer treatments.
Future Directions
properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-17-15-6-4-3-5-14(15)16(20)19(11)13-9-7-12(8-10-13)18-23(2,21)22/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAZFJJORZCDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

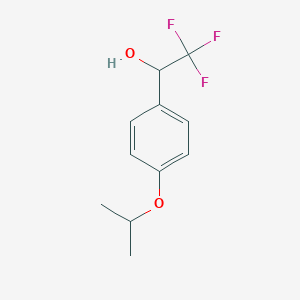
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2685345.png)
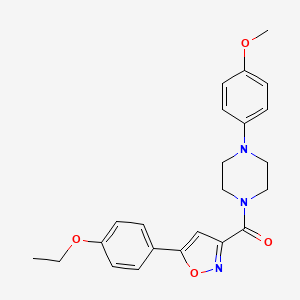
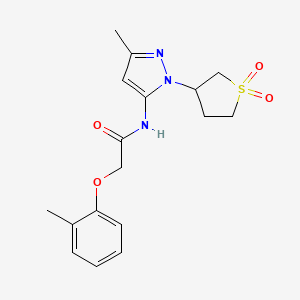
![5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2685350.png)
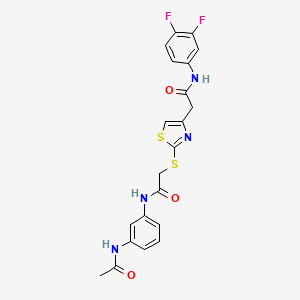
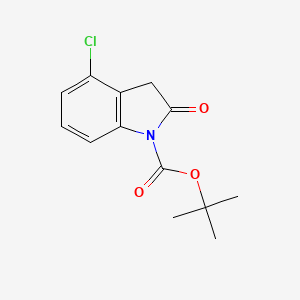
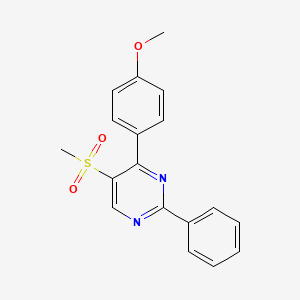
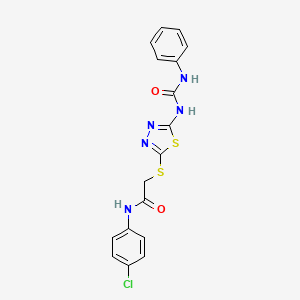
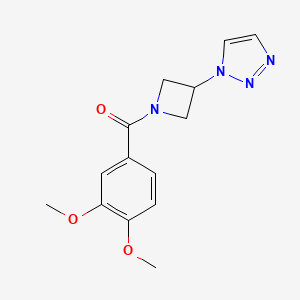

![(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2685362.png)
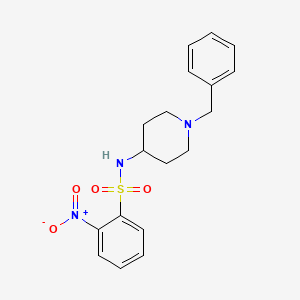
![4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine](/img/structure/B2685367.png)